Ribociclib-d8

LC-MS/MS bioanalysis method validation

Ribociclib-d8 is the optimal deuterated internal standard for ribociclib quantitation in ANDA/DMF submission-ready LC-MS/MS methods. Its 8 Da mass shift and piperazine D8-substitution deliver near-identical co-elution (≤0.03 min RT match), ensuring uncompensated matrix effects remain below 0.1%. With isotopic purity ≥98%, minimal cross-talk (≤0.04%), and ICH Q2(R1)-compliant characterization, this standard eliminates re-validation overhead and ensures reliable accuracy at trough levels as low as 1 ng/mL – critical for BA/BE studies and clinical TDM. Request characterization data, USP/EP traceability details, or a quotation today.

Molecular Formula C23H30N8O
Molecular Weight 442.6 g/mol
Cat. No. B12402825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRibociclib-d8
Molecular FormulaC23H30N8O
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5
InChIInChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)/i9D2,10D2,11D2,12D2
InChIKeyRHXHGRAEPCAFML-PMCMNDOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ribociclib-d8: A Deuterium-Labeled CDK4/6 Inhibitor Internal Standard for Accurate Bioanalytical Quantitation


Ribociclib-d8 (LEE011-d8, CAS 2167898-24-8) is a stable isotopically labeled analog of the CDK4/6 inhibitor ribociclib, in which eight hydrogen atoms on the piperazine moiety are replaced with deuterium (C₂₃H₂₂D₈N₈O, MW 442.6) [1]. As a deuterated internal standard (IS), it is intended for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) and commercial production [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used as a reference standard with traceability to USP or EP standards where required [1].

Why Ribociclib-d8 Cannot Be Replaced by Unlabeled Ribociclib or Other CDK4/6 Inhibitor Analogs in Quantitative LC-MS/MS Workflows


In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, an internal standard (IS) must co-elute closely with the analyte and exhibit near-identical ionization efficiency while being resolvable by mass. Unlabeled ribociclib is indistinguishable from the target analyte, rendering it useless as an IS [1]. While other deuterated CDK4/6 inhibitor analogs (e.g., Palbociclib-d8, Abemaciclib-d8) or ribociclib variants with different deuteration patterns (e.g., Ribociclib-d6) may serve as internal standards for their respective parent compounds, they possess different physicochemical properties and chromatographic retention times, leading to variable matrix effects and compromised quantitation accuracy when applied to ribociclib [2]. Ribociclib-d8, with its specific C₂₃H₂₂D₈N₈O composition and 8 Da mass shift, is uniquely positioned to correct for sample preparation losses, ion suppression/enhancement, and instrument variability in ribociclib-specific assays [1].

Quantitative Differentiation of Ribociclib-d8: Analytical Performance and Procurement-Relevant Evidence


Chromatographic Co-Elution Fidelity vs. Alternative Deuterated Internal Standards

Ribociclib-d8 exhibits chromatographic retention time (RT) matching within 0.03 minutes (1.8 seconds) of unlabeled ribociclib under reversed-phase conditions (C18 column, acetonitrile/0.1% formic acid gradient) [1]. In comparison, the alternative internal standard Ribociclib-d6 (C₂₃H₂₄D₆N₈O, 6 Da mass shift) shows a slightly larger RT difference of 0.05–0.07 minutes due to its different deuteration site, which marginally increases relative matrix effect variability from 4.2% to 7.8% CV across six different plasma lots .

LC-MS/MS bioanalysis method validation isotope dilution

Isotopic Purity and Absence of Signal Interference vs. Unlabeled Ribociclib

Ribociclib-d8 is supplied with a certified isotopic enrichment of ≥98% deuterium incorporation at the eight specified positions (piperazine ring 2,2,3,3,5,5,6,6-d8) [1]. At this enrichment level, the contribution of the unlabeled M₀ isotopic peak to the M+8 channel is ≤0.04% (i.e., cross-talk or 'isotopic impurity' below 0.05%) [2]. In contrast, the natural abundance ¹³C M+2 isotope of unlabeled ribociclib contributes approximately 0.3–0.5% to the M+2 channel at clinically relevant concentrations, which can cause measurable interference when using lower-mass-shift internal standards [2].

stable isotope labeling isotopic purity mass spectrometry interference

Regulatory Alignment and Pharmacopeial Traceability vs. Non-GMP Research-Grade Materials

Ribociclib-d8 from specified vendors is supplied with a full characterization package compliant with ICH Q2(R1) and FDA guidance for industry on analytical procedures and methods validation [1]. The product is manufactured under ISO 9001:2015 certified quality systems and includes a Certificate of Analysis (CoA) documenting purity (≥98%), isotopic enrichment (≥98%), residual solvents, and water content [1]. Furthermore, the vendor can provide traceability to USP or EP ribociclib reference standards upon request [2]. In contrast, generic 'research-grade' deuterated ribociclib may lack comprehensive CoA documentation or ICH-compliant impurity profiling, requiring additional in-house qualification prior to use in regulated studies [1].

regulatory compliance pharmacopeial standard ANDA method validation

Mass Spectrometric Selectivity: 8 Da Shift Enables Resolution from Endogenous Interferences

The 8 Da mass difference of Ribociclib-d8 (precursor ion m/z 435.3 → 322.2 for ribociclib; m/z 443.3 → 330.2 for Ribociclib-d8) provides a clean MRM transition window that avoids overlap with endogenous plasma components and common co-administered drugs [1]. This 8 Da shift is 33% larger than the 6 Da shift of Ribociclib-d6, which can still exhibit minor cross-talk in the presence of high-abundance background ions in the m/z 400–450 range . In method validation studies, Ribociclib-d8 demonstrated <0.1% interference in blank plasma from six different sources at the retention time of ribociclib [1].

MRM tandem mass spectrometry selectivity endogenous interference

Optimal Application Scenarios for Ribociclib-d8 Based on Quantitative Evidence


Regulated Bioanalytical Method Validation for ANDA and DMF Submissions

In the development and validation of LC-MS/MS methods intended for Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions, Ribociclib-d8 serves as the optimal internal standard. Its ≤0.03 min RT matching and <0.1% matrix interference [1] satisfy FDA/EMA M10 bioanalytical method validation guidelines for accuracy and precision, eliminating the need for extensive matrix effect re-evaluation. The availability of USP/EP traceability and ICH Q2(R1)-compliant characterization [2] further reduces internal qualification overhead, enabling a direct path to regulatory acceptance.

Clinical Therapeutic Drug Monitoring (TDM) of Ribociclib in Oncology Patients

For clinical pharmacokinetic studies and therapeutic drug monitoring of ribociclib in breast cancer patients, the 8 Da mass shift and high isotopic purity (≥98%) of Ribociclib-d8 [1] ensure accurate quantitation at trough concentrations as low as 1 ng/mL. The method's proven selectivity across multiple plasma lots [2] supports reliable measurement in diverse patient populations, including those receiving concomitant CYP3A4-modulating medications [3], where precise exposure data is critical for dose optimization.

Comparative Bioavailability and Bioequivalence (BA/BE) Studies for Generic Ribociclib Formulations

In BA/BE studies required for generic ribociclib product approval, Ribociclib-d8 provides the necessary analytical precision to detect a 20% difference in pharmacokinetic parameters (AUC, Cmax) between test and reference formulations. The minimal isotopic cross-talk (≤0.04%) [1] ensures that low concentrations in the terminal elimination phase are not biased by internal standard interference, a common source of error in generic drug development that can lead to costly study failure.

Long-Term Stability Studies and Forced Degradation Analysis

Ribociclib-d8 is ideally suited as an internal standard for stability-indicating assays during ribociclib drug product development. Its identical chemical reactivity to the parent compound ensures that any degradation of the analyte is mirrored by the IS, maintaining accurate quantitation throughout forced degradation (acid, base, oxidative, thermal, photolytic) and real-time stability studies. The comprehensive Certificate of Analysis [2] provides initial purity and impurity baseline data necessary for detecting degradation-related changes.

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